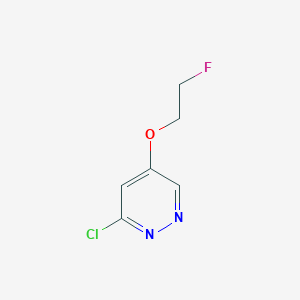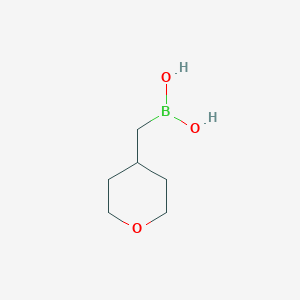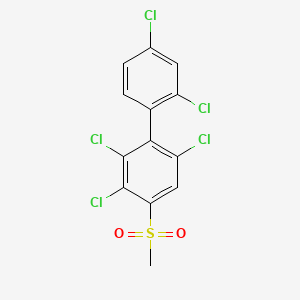
1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)-
Overview
Description
1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)- is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 522.63 g/mol, and is soluble in water, ethanol, and other organic solvents. It is a member of the biphenyl family, and is composed of two benzene rings connected by a single bond. It is used in a variety of applications, including as a reagent in organic synthesis, as a coating agent, and in the manufacture of pharmaceuticals.
Scientific Research Applications
Environmental Impact and Health Effects
Recent studies have focused on the environmental presence and health implications of polychlorinated biphenyls (PCBs), including compounds like 1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)-. PCBs, known for their endocrine-disrupting properties, have been extensively investigated for their toxicological effects on humans and wildlife. Research has demonstrated that PCB metabolites, such as hydroxylated PCBs (OH-PCBs) and methyl sulfone PCBs (MeSO2-PCBs), found in blood correlate with the parent compounds, indicating bioaccumulation and potential health risks, including carcinogenicity, reproductive impairment, and developmental neurotoxicity (Quinete et al., 2014). These findings are supported by systematic reviews that highlight the subtle but adverse effects of prenatal PCB exposure on child neurodevelopment, suggesting a need for further research to understand the full extent of PCBs' impact on human health (Ribas‐Fitó et al., 2001).
Biodegradation and Remediation Efforts
The environmental persistence of PCBs has prompted studies into their biodegradation, offering insights into remediation techniques. Anaerobic and aerobic processes have been identified as mechanisms for degrading highly chlorinated PCBs, with subsequent mineralization under aerobic conditions. These findings highlight the complexity of PCB congener biodegradation and the significant role microorganisms play in the degradation process, underscoring the importance of further research to enhance degradation rates (Borja et al., 2005). Additionally, comprehensive reviews of remediation technologies for PCB-contaminated soils and sediments have been conducted, discussing various strategies including phytoremediation, microbial degradation, and advanced oxidation processes. These reviews call for the development of more effective and combined technologies to address the challenges posed by PCB contamination in the environment (Jing et al., 2018).
Analytical Methods and Detection
Advancements in analytical techniques have facilitated the detection and quantification of PCBs in various matrices. Studies have reviewed the application of sample preparation techniques in the analysis of pesticides and PCBs in food, emphasizing the need for efficient and less solvent-intensive methods. These reviews shed light on the evolution of sample preparation technologies, from traditional methods to more advanced and environmentally friendly approaches, aiming to improve the accuracy and reliability of PCB detection (Beyer & Biziuk, 2008).
properties
IUPAC Name |
1,3,4-trichloro-2-(2,4-dichlorophenyl)-5-methylsulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-9(16)11(13(18)12(10)17)7-3-2-6(14)4-8(7)15/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVPZQWKLQRCFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164433 | |
| Record name | 1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)- | |
CAS RN |
149949-87-1 | |
| Record name | 1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149949871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





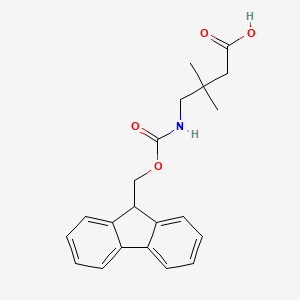






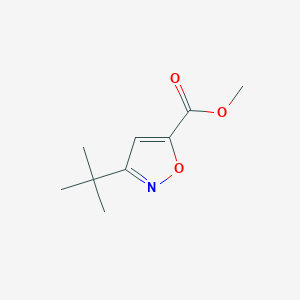

![Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine](/img/structure/B3031055.png)
